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Compound of Interest

2-Amino-N-butylpropanamide
Compound Name:
hydrochloride

Cat. No.: B1343126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and proposed methodologies related to 2-Amino-N-butylpropanamide hydrochloride. Given
the limited availability of specific experimental data for the n-butyl isomer in published literature,
this document combines confirmed identifiers with generalized, scientifically sound protocols for
its synthesis and characterization, drawing from established methods for analogous
compounds.

Chemical Structure and Properties

2-Amino-N-butylpropanamide hydrochloride is the salt of an amino acid amide, specifically
the n-butylamide of alanine. The presence of a chiral center at the alpha-carbon of the
propanamide backbone means that this compound can exist as (S) and (R) enantiomers, or as
a racemic mixture.

The definitive chemical structure is presented below:

Caption: 2D structure of 2-Amino-N-butylpropanamide in complex with Hydrochloride.

Quantitative Data Summary

The following table summarizes the known quantitative data for 2-Amino-N-n-butylpropanamide
hydrochloride. It is important to note that while the identity of this compound is confirmed,
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extensive experimental data is not readily available in peer-reviewed literature.

Property Value Source
CAS Number 635682-90-5 [1]
Molecular Formula C7H17CIN20 [1]
Molecular Weight 180.68 g/mol [1]
InChi Key OGGAKMAMXYELSA- 1]

UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=0)C(C)N.CI

Melting Point Data not available
Solubility Data not available

Assumed to be a white to off-
Appearance white solid, typical for amine

hydrochlorides.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry

techniques for the synthesis and characterization of N-substituted amino acid amides. These

serve as a starting point for the laboratory preparation of 2-Amino-N-butylpropanamide

hydrochloride.

Synthesis Protocol

The synthesis can be envisioned as a two-step process involving the coupling of N-protected

alanine with n-butylamine, followed by the removal of the protecting group.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.bldpharm.com/products/2044711-48-8.html
https://www.bldpharm.com/products/2044711-48-8.html
https://www.bldpharm.com/products/2044711-48-8.html
https://www.bldpharm.com/products/2044711-48-8.html
https://www.benchchem.com/product/b1343126?utm_src=pdf-body
https://www.benchchem.com/product/b1343126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis Workflow

Step 1: Amide Coupling

Boc-Alanine + n-Butylamine

l

Coupling Agent (e.g., DCC, HATU)
Solvent (e.g., DMF, DCM)
Room Temperature, 12-24h

:

Boc-2-Amino-N-butylpropanamide

Step 2: Deprotection

Acidic Conditions
(e.g., HCI in Dioxane)
Room Temperature, 1-4h

l

2-Amino-N-butylpropanamide
Hydrochloride

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Methodology:

¢ Amide Coupling:

o To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as
dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-
dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) at O °C.
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o After stirring for 15 minutes, add n-butylamine (1.1 equivalents).
o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, filter the reaction mixture to remove any solid byproducts (e.g.,
dicyclohexylurea if DCC is used).

o Wash the filtrate with 1M HCI, saturated NaHCO3 solution, and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude Boc-protected product.

o Purification of Intermediate:

o Purify the crude Boc-2-Amino-N-butylpropanamide using flash column chromatography on
silica gel, eluting with a gradient of ethyl acetate in hexanes.

o Deprotection:

[e]

Dissolve the purified Boc-protected intermediate in a solution of 4M HCI in 1,4-dioxane.

o

Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

[¢]

Upon completion, remove the solvent under reduced pressure.

o

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final
product, 2-Amino-N-butylpropanamide hydrochloride.

Characterization Protocols
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Technique Expected Results

Expected signals would include a triplet
corresponding to the terminal methyl group of
the butyl chain, multiplets for the methylene
groups of the butyl chain, a doublet for the
methyl group of the alanine backbone, a quartet
IH NMR
for the alpha-proton of the alanine backbone,
and broad signals for the amine and amide
protons. The hydrochloride salt form may result

in a downfield shift of protons near the amino

group.

Expected signals would include distinct peaks

for the four carbons of the n-butyl group, the two
13C NMR _

carbons of the alanine backbone (methyl and

alpha-carbon), and the carbonyl carbon.

The ESI+ mass spectrum should show a
M Spect try (MS) prominent peak corresponding to the molecular
ass Spectrometr
P Y ion of the free base [M+H]* at approximately

m/z 145.13.

Characteristic absorption bands would be
expected for N-H stretching of the primary

Infrared (IR) Spectroscopy amine and secondary amide, C=0 stretching of
the amide, and C-H stretching of the alkyl

groups.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available research detailing the
biological activity or the signaling pathways associated with 2-Amino-N-butylpropanamide
hydrochloride. The structural similarity of this compound to certain endogenous molecules
and known bioactive agents suggests it could be a candidate for biological screening.

Hypothetical Biological Screening Workflow
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For a novel compound of this class, a logical screening workflow would be employed to identify
potential biological targets and mechanisms of action.

Hypothetical Biological Screening Workflow

Initial Screening

Phenotypic Screening Target-Based Screening
(e.g., cell viability, proliferation assays) (e.g., enzyme inhibition, receptor binding assays)

FOHOW'\¥ Studies /

Hit Validation & Dose-Response

'

Mechanism of Action Studies
(e.g., pathway analysis, biomarker profiling)

:

In Vivo Model Testing

Click to download full resolution via product page
Caption: A logical workflow for the initial biological evaluation of the compound.

This workflow would begin with broad screening to identify any general biological effects,
followed by more focused studies to validate initial "hits," elucidate the mechanism of action,
and finally, test the compound in a more complex biological system. The specific assays would
be chosen based on the therapeutic area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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